Cas no 874482-95-8 (Benzenemethanamine, 2-bromo-4-chloro-)

Benzenemethanamine, 2-bromo-4-chloro-, is a halogenated aromatic amine with potential applications in organic synthesis and pharmaceutical intermediates. The presence of both bromo and chloro substituents on the benzene ring enhances its reactivity, making it a versatile building block for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The electron-withdrawing effects of the halogens can also influence the amine's nucleophilicity, allowing for selective functionalization. This compound is particularly useful in the development of specialized agrochemicals or bioactive molecules due to its structural motifs. Proper handling is required due to potential sensitivity to light and moisture.
Benzenemethanamine, 2-bromo-4-chloro- structure
874482-95-8 structure
Product Name:Benzenemethanamine, 2-bromo-4-chloro-
CAS No:874482-95-8
MF:C7H7BrClN
MW:220.494179964066
CID:656207
PubChem ID:57794106
Update Time:2025-05-20

Benzenemethanamine, 2-bromo-4-chloro- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-bromo-4-chloro-
    • (2-bromo-4-chlorophenyl)methanamine
    • AKOS017552443
    • 2-Bromo-4-chlorobenzylamine
    • DTXSID20727909
    • EN300-755617
    • 1-(2-Bromo-4-chlorophenyl)methanamine
    • FXMITEFGCJTQCP-UHFFFAOYSA-N
    • FT-0744102
    • 874482-95-8
    • SCHEMBL965997
    • Inchi: 1S/C7H7BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
    • InChI Key: FXMITEFGCJTQCP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CN)Cl

Computed Properties

  • Exact Mass: 218.94504g/mol
  • Monoisotopic Mass: 218.94504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

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Additional information on Benzenemethanamine, 2-bromo-4-chloro-

Benzenemethanamine, 2-bromo-4-chloro- (CAS No. 874482-95-8): A Comprehensive Overview

Benzenemethanamine, 2-bromo-4-chloro-, identified by the Chemical Abstracts Service Number (CAS No.) 874482-95-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative features a benzene ring substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position, along with an amine group at the 3-position. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.

The< strong>benzene ring is a fundamental scaffold in organic synthesis, renowned for its stability and reactivity. The presence of electron-withdrawing halogen atoms, specifically bromine and chlorine, enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in constructing more complex molecules through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in modern drug discovery, enabling the efficient assembly of biaryl structures that are prevalent in many therapeutic agents.

The< strong>amine group attached to the benzene ring introduces basicity and potential hydrogen bonding capabilities, which are crucial for interactions with biological targets. In pharmaceutical applications, amines serve as key pharmacophores, influencing both the solubility and binding affinity of drug candidates. The specific positioning of the amine group at the 3-position of the< strong>benzenemethanamine derivative allows for further functionalization, enabling the creation of diverse derivatives with tailored properties.

Recent advancements in synthetic methodologies have highlighted the utility of< strong>Benzenemethanamine, 2-bromo-4-chloro- as a versatile building block. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at different positions of the benzene ring. These techniques have enabled the rapid construction of libraries of compounds for high-throughput screening, accelerating the discovery of novel bioactive molecules. Moreover, transition-metal-catalyzed C-H activation strategies have opened new avenues for modifying< strong>benzenemethanamine derivatives without the need for pre-functionalized substrates.

In medicinal chemistry,< strong>Benzenemethanamine, 2-bromo-4-chloro- has been explored as a precursor to several pharmacologically relevant scaffolds. For example, its conversion into heterocyclic compounds has yielded derivatives with potential antimicrobial and anti-inflammatory properties. The bromine and chlorine substituents facilitate further transformations such as halogen exchange reactions or metal-mediated coupling reactions, which are essential for constructing complex molecular architectures. These derivatives have been investigated for their activity against various disease targets, including enzymes and receptors involved in cancer progression.

The agrochemical industry has also recognized the importance of< strong>Benzenemethanamine derivatives. The structural motifs present in this compound are found in several herbicides and fungicides that exhibit high efficacy against plant pathogens. The ability to modify its core structure allows chemists to fine-tune its biological activity and environmental profile. For instance, replacing one of the halogen atoms with an oxygen or nitrogen-containing heteroatom can lead to compounds with enhanced bioavailability or selectivity towards specific biological pathways.

The synthesis of< strong>Benzenemethanamine, 2-bromo-4-chloro-, typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common synthetic routes include halogenation reactions followed by nucleophilic substitution to introduce the amine group. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and minimizing waste generation. Green chemistry principles have been increasingly integrated into these synthetic protocols, emphasizing sustainable practices such as solvent recovery and catalytic recycling.

The chemical reactivity of< strong>Benzenemethanamine, 2-bromo-4-chloro-, extends beyond its role as an intermediate in drug synthesis. It has been utilized in materials science applications due to its ability to form coordination complexes with metal ions. These complexes exhibit unique electronic properties that make them suitable for use in catalysis or as components in functional materials such as luminescent sensors or magnetic nanoparticles. The versatility of this compound underscores its importance across multiple scientific disciplines.

In conclusion,< strong>Benzenemethanamine, 2-bromo-4-chloro- (CAS No. 874482-95-8) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic transformations that yield valuable derivatives with tailored properties. As research continues to uncover new applications for this compound, its importance is likely to grow further within both academic and industrial settings.

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